2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mulberrofuran A is a naturally occurring compound found in the Morus genus, commonly known as mulberry. It belongs to the class of compounds known as flavonoids, which are known for their diverse biological activities. Mulberrofuran A has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mulberrofuran A typically involves the extraction from mulberry plants. The process begins with the collection of mulberry roots, which are then dried and ground into a fine powder. The powdered roots are subjected to solvent extraction using solvents such as ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate Mulberrofuran A.
Industrial Production Methods
Industrial production of Mulberrofuran A follows a similar extraction process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the high purity of the compound. The scalability of the extraction process allows for the production of Mulberrofuran A in sufficient quantities for research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
Mulberrofuran A undergoes various chemical reactions, including:
Oxidation: Mulberrofuran A can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction reactions can convert Mulberrofuran A into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the Mulberrofuran A molecule, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted Mulberrofuran A compounds, each with unique biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of flavonoids.
Biology: Mulberrofuran A exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for treating oxidative stress-related diseases.
Industry: The compound’s antioxidant properties make it useful in the food and cosmetic industries as a natural preservative and anti-aging agent.
Wirkmechanismus
Mulberrofuran A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Anti-inflammatory Activity: Mulberrofuran A inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antiviral Activity: The compound inhibits viral replication by targeting viral enzymes and interfering with the viral life cycle.
Vergleich Mit ähnlichen Verbindungen
Mulberrofuran A is structurally similar to other flavonoids found in mulberry plants, such as Mulberrofuran G and Mulberrofuran K. it is unique in its specific biological activities and potency:
Mulberrofuran G: Known for its antihepatitis B and neuroprotective activities.
Mulberrofuran K: Exhibits significant anti-diabetic properties through alpha-glucosidase inhibition.
Mulberrofuran A stands out due to its broad spectrum of biological activities, making it a versatile compound for various therapeutic applications.
Eigenschaften
Molekularformel |
C25H28O4 |
---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol |
InChI |
InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-9-18-12-21(22(27)15-23(18)28-4)25-13-19-10-11-20(26)14-24(19)29-25/h6,8,10-15,26-27H,5,7,9H2,1-4H3/b17-8+ |
InChI-Schlüssel |
JJJOOKQRYNKWSL-CAOOACKPSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=CC(=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.